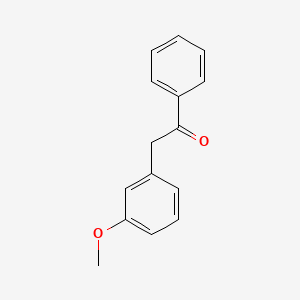

2-(3-Methoxyphenyl)-1-phenylethan-1-one

概述

描述

2-(3-Methoxyphenyl)-1-phenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to the phenyl ring and a phenylethanone structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the reaction of a halogen-containing phenol derivative with an acetylene compound under a palladium catalyst and an auxiliary catalyst . Another method involves the use of salicylaldehyde as a starting material, which undergoes benzyl protection, deoxidization, and cl-substitution to form 2-benzyloxy-benzyl chloride. This intermediate is then converted to [2-(benzyloxy)phenyl]methyl diethyl phosphonate through the Arbuzov reaction, followed by a Witting-Hommer reaction to obtain 1-benzyloxy-2-[2-(3-methoxyphenyl)ethylene]benzene. Finally, catalytic hydrogenation yields 2-[2-(3-methoxyphenyl)-ethyl]phenol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.

化学反应分析

Types of Reactions

2-(3-Methoxyphenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or THF, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds.

科学研究应用

Medicinal Chemistry

2-(3-Methoxyphenyl)-1-phenylethan-1-one has garnered attention for its potential pharmacological properties. Research indicates that it may interact with specific receptors in the central nervous system (CNS), suggesting possible applications in:

- Pain Management : Preliminary studies suggest analgesic properties, which may be beneficial in developing new pain relief medications.

- Anxiolytic Effects : The compound's interaction with neurotransmitter systems indicates potential use in treating anxiety disorders.

Case Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound, demonstrating its ability to modulate serotonin receptors, which are crucial in mood regulation and anxiety management.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, including:

- Substitution Reactions : The methoxy group can be replaced with other functional groups to create derivatives with enhanced biological activity.

- Coupling Reactions : It can participate in coupling reactions to form larger aromatic systems.

Data Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Conditions |

|---|---|---|

| Oxidation | Conversion to ketones | Potassium permanganate |

| Reduction | Formation of alcohols | Lithium aluminum hydride |

| Substitution | Methoxy group substitution | Thionyl chloride |

Biological Studies

Research into the biological effects of this compound has revealed its potential as a lead compound for developing new therapeutic agents. Studies focus on:

- Antimicrobial Activity : Investigations have shown that certain derivatives exhibit significant antibacterial properties against various pathogens.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Case Study : An article published in Phytochemistry detailed experiments where derivatives of this compound were tested against bacterial strains, revealing promising results that support further development as antimicrobial agents.

作用机制

The mechanism of action of 2-(3-Methoxyphenyl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

相似化合物的比较

Similar Compounds

2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone:

4-(3-Methoxyphenyl)piperazin-1-yl derivatives: These compounds exhibit significant biological activities, including anti-HIV activity.

Uniqueness

2-(3-Methoxyphenyl)-1-phenylethan-1-one is unique due to its specific structural features and the presence of both methoxy and phenylethanone groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

2-(3-Methoxyphenyl)-1-phenylethan-1-one, also known as methoxyacetophenone, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- IUPAC Name : this compound

- CAS Number : 29955-26-8

- Molecular Formula : C16H16O2

- Molecular Weight : 256.30 g/mol

Antimicrobial Activity

Research indicates that derivatives of acetophenone compounds exhibit significant antimicrobial properties. A study highlighted the efficacy of methoxyacetophenone against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated that methoxyacetophenone significantly inhibited the growth of several human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent anticancer activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Anti-inflammatory Effects

Methoxyacetophenone has shown potential anti-inflammatory effects in various assays. It was observed to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and tumor progression.

- Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways related to growth and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Methoxyacetophenone has been shown to reduce oxidative stress by scavenging free radicals, contributing to its protective effects against cellular damage .

Study 1: Antimicrobial Efficacy

A study conducted on various methoxy-substituted acetophenones demonstrated that methoxyacetophenone exhibited superior antibacterial activity compared to other derivatives. The study utilized disk diffusion methods and MIC determinations to evaluate effectiveness against both gram-positive and gram-negative bacteria .

Study 2: Antiproliferative Activity

In a comparative analysis involving multiple acetophenone derivatives, methoxyacetophenone was identified as one of the most potent inhibitors of cancer cell proliferation. The study employed MTT assays to assess cell viability and proliferation rates across different concentrations .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Methoxyphenyl)-1-phenylethan-1-one, and what reaction conditions are optimal?

- Methodology :

- Friedel-Crafts Acylation : React 3-methoxybenzene derivatives with phenylacetyl chloride using Lewis acid catalysts (e.g., AlCl₃) .

- Claisen Condensation : Employ β-keto esters under basic conditions to form the ketone backbone .

- Oxime Formation : Utilize hydroxylamine derivatives (e.g., O-(2,4-dinitrophenyl)hydroxylamine) in ethanol with HCl catalysis for functionalization .

- Optimization : Adjust solvent polarity (e.g., EtOH for oximes) and catalyst loading (e.g., 1–5 mol% for metal catalysts) to improve yields (e.g., 79% reported for oxime derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key for confirming regiochemistry (e.g., δ ~199 ppm for ketone carbonyl in 13C NMR) and substituent positions .

- IR Spectroscopy : Detect carbonyl stretches (~1685–1706 cm⁻¹) and methoxy C–O vibrations (~1230 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M + Na]⁺ = 400.1519) and isotopic patterns .

Q. What purification methods are recommended post-synthesis?

- Flash Column Chromatography (FCC) : Use gradients (e.g., EtOAc/heptane 2–20%) to isolate intermediates .

- Recrystallization : Polar solvents (e.g., ethanol) for high-purity crystalline products .

Q. What are the key challenges in crystallographic analysis of this compound?

- Crystal Growth : Requires slow evaporation from dichloromethane/hexane mixtures.

- Refinement : Use SHELXL for small-molecule refinement, accounting for twinning or disorder in the methoxyphenyl group .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

- Catalytic Systems :

- Chiral Squaramides : Enable γ-addition cascades in β,γ-unsaturated ketones (e.g., enantiomeric excess >90%) .

- Rh(II) Catalysts : Promote stereoselective cyclization (e.g., dihydro-β-carboline derivatives) .

Q. How do computational methods assist in predicting the biological activity of this compound?

- Molecular Docking : Calculate binding energies (e.g., -9.2 kcal/mol for Mycobacterium tuberculosis enoyl-ACP reductase) .

- DFT Studies : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity with biological targets .

Q. What strategies resolve contradictions in reported catalytic efficiencies for its synthesis?

- Comparative Analysis :

- Evaluate catalyst turnover numbers (TON) across studies (e.g., Rh(II) vs. Pd(0)).

- Control for solvent effects (polar aprotic vs. protic) and substrate steric hindrance .

- Mechanistic Probes : Use kinetic isotope effects (KIEs) to identify rate-limiting steps .

Q. How to design experiments to study structure-activity relationships (SAR) for bioactivity?

- Derivatization : Synthesize analogs with modified substituents (e.g., halogens, alkyl groups) on the phenyl or methoxyphenyl rings .

- Biological Assays : Test inhibitory activity against enzymatic targets (e.g., Mtb enoyl-ACP reductase) using IC₅₀ measurements .

Q. What role do protecting groups play in the synthesis of complex derivatives?

- Silicon-Based Protections : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during cyclopentene functionalization .

- Deprotection : Employ TBAF (tetrabutylammonium fluoride) for mild cleavage post-cyclization .

Q. How to optimize reaction parameters for high-yield synthesis in multi-step pathways?

属性

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPRLBDYPYGZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374866 | |

| Record name | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29955-26-8 | |

| Record name | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。